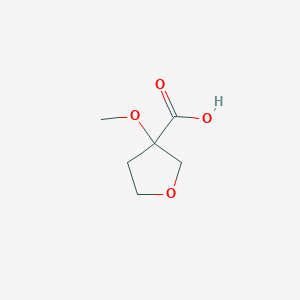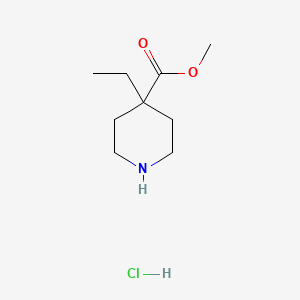
1-methyl-2-(S-methylsulfonimidoyl)benzene
Descripción general
Descripción
Physical And Chemical Properties Analysis
“1-methyl-2-(S-methylsulfonimidoyl)benzene” is a viscous liquid at room temperature . It has a boiling point of approximately 265.5±33.0 C at 760 mmHg . The compound is non-polar and is likely immiscible with water but readily miscible with organic solvents .Mecanismo De Acción
1-methyl-2-(S-methylsulfonimidoyl)benzene works by reacting with the toxic metabolites of chemotherapy drugs and converting them into less harmful compounds. The compound contains a sulfhydryl group that can react with acrolein, a toxic metabolite of cyclophosphamide and ifosfamide, to form a stable compound that can be excreted from the body. This mechanism of action makes this compound an effective protective agent against the harmful effects of chemotherapy drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It is rapidly metabolized in the liver and excreted in the urine. The compound has been shown to have antioxidant properties, which may contribute to its protective effects against chemotherapy-induced toxicity. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-methyl-2-(S-methylsulfonimidoyl)benzene in lab experiments has several advantages. It is a relatively inexpensive compound that can be synthesized in large quantities. It has a well-established mechanism of action and has been extensively studied for its protective effects against chemotherapy-induced toxicity. However, this compound does have some limitations. It has a short half-life and must be administered frequently to maintain its protective effects. It may also have some adverse effects on the liver and kidneys, particularly when used in high doses.
Direcciones Futuras
There are several potential future directions for research on 1-methyl-2-(S-methylsulfonimidoyl)benzene. One area of interest is the development of new formulations of the compound that can be administered less frequently and have fewer adverse effects. Another area of research is the potential therapeutic applications of this compound in the treatment of other diseases such as rheumatoid arthritis and lupus. Finally, there is a need for further research into the long-term effects of this compound on the liver and kidneys, particularly when used in high doses.
Aplicaciones Científicas De Investigación
1-methyl-2-(S-methylsulfonimidoyl)benzene is primarily used as a protective agent in chemotherapy to prevent the harmful effects of drugs such as cyclophosphamide and ifosfamide. It works by detoxifying the metabolites of these drugs, which can cause damage to the bladder and other organs. This compound has also been studied for its potential therapeutic applications in the treatment of other diseases such as rheumatoid arthritis and lupus.
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
imino-methyl-(2-methylphenyl)-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-7-5-3-4-6-8(7)11(2,9)10/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYQWKDOYMFWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=N)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121034-23-9 | |
| Record name | S-methyl-S-(2-methylphenyl) NH-sulfoximine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















